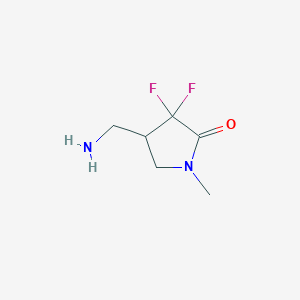
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group and two fluorine atoms attached to a pyrrolidinone ring
Méthodes De Préparation
The synthesis of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one can be compared with similar compounds such as:
4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one: This compound also contains an aminomethyl group but differs in its core structure and applications.
4-Amino-5-aminomethyl-2-methylpyrimidine: Another compound with an aminomethyl group, used in different contexts such as drug development.
4-(Aminomethyl)indole: Known for its use in the synthesis of dopamine receptor antagonists and other high-affinity ligands.
The uniqueness of this compound lies in its dual fluorine atoms, which impart distinct chemical properties and enhance its potential in various applications.
Propriétés
Formule moléculaire |
C6H10F2N2O |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
4-(aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c1-10-3-4(2-9)6(7,8)5(10)11/h4H,2-3,9H2,1H3 |
Clé InChI |
WICNCKPAKBRXNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(C1=O)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


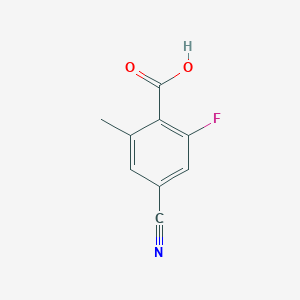
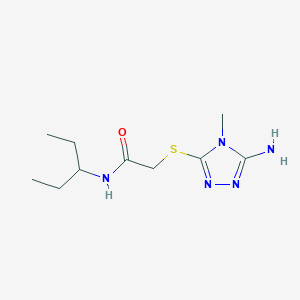
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)

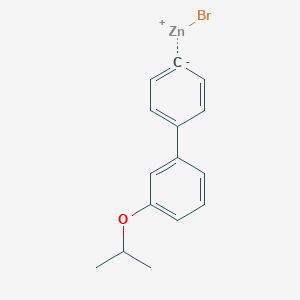
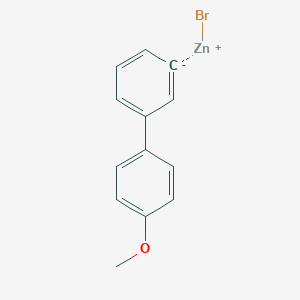
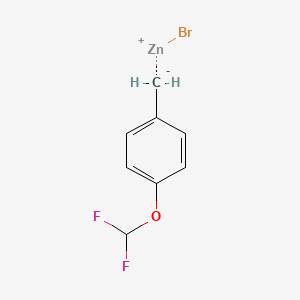
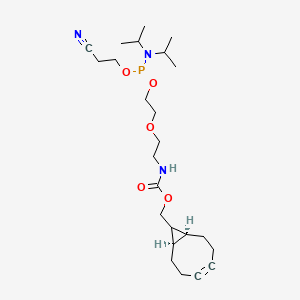
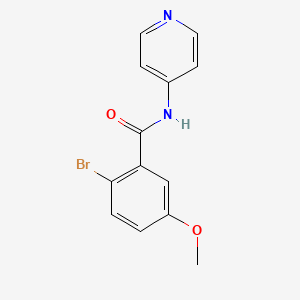
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
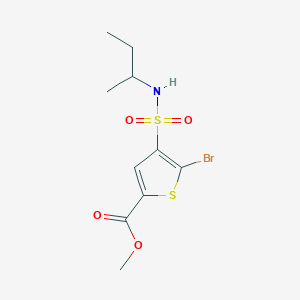
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
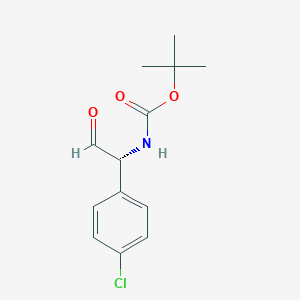
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
